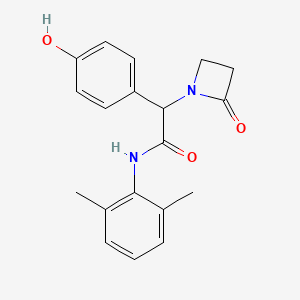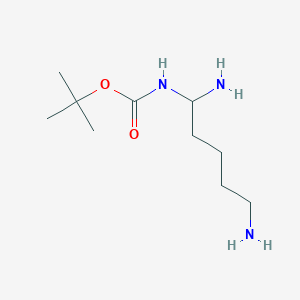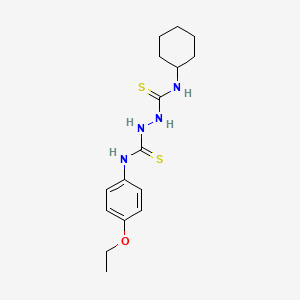![molecular formula C30H33N3OS2 B12457633 N-[2-(5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]-3-methylbenzamide](/img/structure/B12457633.png)
N-[2-(5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-METHYL-N-(2-{19-THIA-15,17-DIAZATRICYCLO[10700(1)(3),(1)?]NONADECA-1(12),13,15,17-TETRAEN-14-YLSULFANYL}PHENYL)BENZAMIDE is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-(2-{19-THIA-15,17-DIAZATRICYCLO[10.7.0.0(1)(3),(1)?]NONADECA-1(12),13,15,17-TETRAEN-14-YLSULFANYL}PHENYL)BENZAMIDE involves multiple steps, starting with the preparation of the tricyclic core. This core is typically synthesized through a series of cyclization reactions, followed by the introduction of the methyl and benzamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
3-METHYL-N-(2-{19-THIA-15,17-DIAZATRICYCLO[10.7.0.0(1)(3),(1)?]NONADECA-1(12),13,15,17-TETRAEN-14-YLSULFANYL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
3-METHYL-N-(2-{19-THIA-15,17-DIAZATRICYCLO[10.7.0.0(1)(3),(1)?]NONADECA-1(12),13,15,17-TETRAEN-14-YLSULFANYL}PHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-METHYL-N-(2-{19-THIA-15,17-DIAZATRICYCLO[10.7.0.0(1)(3),(1)?]NONADECA-1(12),13,15,17-TETRAEN-14-YLSULFANYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3-METHYL-N-(2-{19-THIA-15,17-DIAZATRICYCLO[10.7.0.0(1)(3),(1)?]NONADECA-1(12),13,15,17-TETRAEN-14-YLSULFANYL}PHENYL)BENZAMIDE: This compound is unique due to its specific tricyclic structure and the presence of sulfur and nitrogen atoms in the core.
Other Tricyclic Compounds: Similar compounds may include other tricyclic structures with different substituents, such as 3-METHYL-N-(2-{19-THIA-15,17-DIAZATRICYCLO[10.7.0.0(1)(3),(1)?]NONADECA-1(12),13,15,17-TETRAEN-14-YLSULFANYL}PHENYL)BENZAMIDE derivatives.
Uniqueness
The uniqueness of 3-METHYL-N-(2-{19-THIA-15,17-DIAZATRICYCLO[10700(1)(3),(1)?]NONADECA-1(12),13,15,17-TETRAEN-14-YLSULFANYL}PHENYL)BENZAMIDE lies in its specific arrangement of atoms and the resulting chemical properties
Propiedades
Fórmula molecular |
C30H33N3OS2 |
|---|---|
Peso molecular |
515.7 g/mol |
Nombre IUPAC |
3-methyl-N-[2-(19-thia-15,17-diazatricyclo[10.7.0.013,18]nonadeca-1(12),13(18),14,16-tetraen-14-ylsulfanyl)phenyl]benzamide |
InChI |
InChI=1S/C30H33N3OS2/c1-21-13-12-14-22(19-21)28(34)33-24-16-10-11-18-26(24)36-30-27-23-15-8-6-4-2-3-5-7-9-17-25(23)35-29(27)31-20-32-30/h10-14,16,18-20H,2-9,15,17H2,1H3,(H,33,34) |
Clave InChI |
HOJJVKIEGJIXCU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2SC3=NC=NC4=C3C5=C(S4)CCCCCCCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid](/img/structure/B12457551.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12457552.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B12457558.png)
![5-butylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12457560.png)

![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12457580.png)


![[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid](/img/structure/B12457605.png)

![1-[(N-acetylglycyl)(4-methylphenyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12457619.png)
![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide](/img/structure/B12457625.png)
![1-oxo-1-phenylpropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12457638.png)

